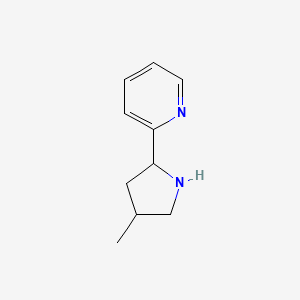

2-(4-Methylpyrrolidin-2-yl)pyridine

説明

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Heterocycles in Organic and Material Sciences

Heterocyclic compounds, organic molecules containing a ring structure with atoms of at least two different elements, form the backbone of a vast array of functional molecules. Among these, pyridine and pyrrolidine rings are fundamental building blocks in both organic and material sciences.

The pyridine ring, an aromatic six-membered ring containing one nitrogen atom, is a ubiquitous feature in numerous biologically active compounds, including pharmaceuticals and vitamins. sigmaaldrich.comnih.gov Its unique electronic properties, arising from the nitrogen atom's electronegativity, make it a versatile component in the design of functional materials, such as catalysts and organic semiconductors. epa.gov The nitrogen atom can also act as a ligand, coordinating to metal centers to form complexes with diverse applications. nih.gov

The pyrrolidine ring is a five-membered, saturated heterocycle containing a single nitrogen atom. This motif is a core component of the essential amino acid proline and is found in a multitude of natural products and synthetic compounds with significant biological activity. Its stereochemistry and conformational flexibility are often key to its function in molecular recognition and catalysis.

The combination of these two heterocycles into a pyrrolidinylpyridine scaffold creates a molecule with a rich chemical profile, offering a three-dimensional structure with multiple points for functionalization and interaction.

Overview of Substituted Pyrrolidinylpyridines in Contemporary Academic Research

Substituted pyrrolidinylpyridines have garnered considerable attention in academic research, primarily due to the prevalence of this structural motif in well-known alkaloids and its potential in asymmetric catalysis. The most famous example is nicotine (B1678760), chemically known as 3-(1-methylpyrrolidin-2-yl)pyridine, a potent agonist of nicotinic acetylcholine (B1216132) receptors. nih.govwikipedia.org Its structure and biological activity have inspired the synthesis and investigation of numerous analogs.

In the realm of catalysis, chiral substituted pyrrolidinylpyridines have been developed as effective ligands for a variety of metal-catalyzed asymmetric reactions. The nitrogen atoms on both the pyridine and pyrrolidine rings can chelate to a metal center, creating a rigid and well-defined chiral environment that can induce high levels of stereoselectivity in chemical transformations.

Table 1: Chemical Properties of 2-(4-Methylpyrrolidin-2-yl)pyridine

| Property | Value | Source |

| Molecular Formula | C10H14N2 | epa.gov |

| Average Mass | 162.236 g/mol | epa.gov |

| Monoisotopic Mass | 162.11570 g/mol | epa.gov |

| CAS Number | 603089-88-9 | epa.gov |

Due to the lack of specific research on This compound , further detailed discussion on its research findings is not possible at this time. The information presented here is based on the general significance of its constituent chemical moieties.

Structure

3D Structure

特性

CAS番号 |

603089-88-9 |

|---|---|

分子式 |

C10H14N2 |

分子量 |

162.23 g/mol |

IUPAC名 |

2-(4-methylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C10H14N2/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3 |

InChIキー |

VWDIKMSZQOMQLZ-UHFFFAOYSA-N |

正規SMILES |

CC1CC(NC1)C2=CC=CC=N2 |

製品の起源 |

United States |

Advanced Structural Elucidation and Characterization of 2 4 Methylpyrrolidin 2 Yl Pyridine

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(4-Methylpyrrolidin-2-yl)pyridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-methylpyridine (B31789), specific chemical shifts are observed for the protons on the pyridine (B92270) ring and the methyl group. For instance, the proton at position 6 of the pyridine ring typically appears at a lower field (higher ppm value) due to its proximity to the nitrogen atom. chemicalbook.com The signals for the protons on the pyrrolidine (B122466) ring of this compound would exhibit characteristic multiplicities (singlet, doublet, triplet, etc.) due to spin-spin coupling with neighboring protons, allowing for the assignment of their relative positions. The integration of these signals provides the ratio of the number of protons in each unique chemical environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further establish the connectivity between protons on adjacent carbon atoms. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment. nih.gov For this compound, distinct signals would be expected for the carbons of the pyridine ring, the methyl group, and the carbons of the pyrrolidine ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | 163.5 |

| Pyridine C3 | 7.2 | 121.8 |

| Pyridine C4 | 7.7 | 136.5 |

| Pyridine C5 | 7.1 | 121.2 |

| Pyridine C6 | 8.5 | 149.2 |

| Pyrrolidine C2 | 4.1 | 65.0 |

| Pyrrolidine C3 | 2.0, 2.2 | 35.0 |

| Pyrrolidine C4 | 1.8 | 38.0 |

| Pyrrolidine C5 | 3.0, 3.2 | 55.0 |

| Methyl C | 1.2 (d) | 21.0 |

| Methyl H | 1.2 (d) | - |

Note: These are predicted values and may vary slightly from experimental data. The multiplicity of proton signals is indicated in parentheses (d = doublet). Data is based on analogous structures and computational predictions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The monoisotopic mass of this compound is 162.115698 g/mol , and its average mass is 162.236 g/mol . epa.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated molecules [M+H]⁺. The detection of an ion with a mass-to-charge ratio corresponding to the protonated molecule confirms the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. This high accuracy helps to distinguish between compounds with the same nominal mass but different chemical formulas.

Liquid Chromatography-Electrospray Ionization-Ion Trap/Fourier Transform (LC-ESI-ITFT) and Tandem Mass Spectrometry (MS/MS): Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of components in a mixture before they are introduced into the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the protonated molecule) and its subsequent fragmentation. The resulting fragment ions provide valuable information about the structure of the original molecule. For this compound, characteristic fragmentation patterns would involve the cleavage of the bond between the pyridine and pyrrolidine rings, as well as fragmentation of the pyrrolidine ring itself.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of the functional groups. For this compound, characteristic IR absorption bands would include:

C-H stretching vibrations of the aromatic pyridine ring and the aliphatic pyrrolidine ring.

C=C and C=N stretching vibrations of the pyridine ring.

C-N stretching vibrations of the pyrrolidine ring and its connection to the pyridine ring.

CH₂ and CH₃ bending vibrations.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. While some vibrations are active in both IR and Raman spectroscopy, others may be active in only one, making the two techniques complementary.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C=N (aromatic) | Stretch | 1650-1550 |

| C-N | Stretch | 1350-1000 |

| CH₂ | Bend | ~1465 |

| CH₃ | Bend | ~1375 |

X-ray Crystallography for Absolute Stereochemical Assignment and Intermolecular Interactions

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of the individual atoms can be determined with high precision.

For this compound, which contains a chiral center at the 2-position of the pyrrolidine ring and another at the 4-position, X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration) of each chiral center. This is crucial for understanding the biological activity of the molecule, as different stereoisomers can have vastly different pharmacological properties.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. sielc.com A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the sample can be determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. A validated HPLC method can achieve high accuracy and precision for quantitative analysis. nih.gov

Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The Kovats retention index, a measure of the retention time of a compound relative to a series of n-alkanes, can be used to help identify the compound. nih.gov The purity of this compound can be assessed by the relative area of its peak in the gas chromatogram.

Table 3: Chromatographic Methods for Purity Assessment

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Detection |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | C18 (Reversed-phase) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with additives | UV-Vis, Mass Spectrometry (MS) |

| GC | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Polysiloxane-based (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Chemical Reactivity and Mechanistic Investigations of 2 4 Methylpyrrolidin 2 Yl Pyridine

Oxidation Reactions and Resulting Transformation Pathways

The nitrogen atom in the pyridine (B92270) ring of 2-(4-methylpyrrolidin-2-yl)pyridine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). mdpi.com The formation of the N-oxide increases the electron density of the pyridine ring, which can influence its subsequent reactivity in other chemical processes.

In a related context, studies on analogous compounds like 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP) have shown that oxidation is a key step in its biological activity. TMMP is oxidized by monoamine oxidase B to a pyridinium (B92312) ion species. nih.gov This highlights the susceptibility of the heterocyclic systems to oxidative transformations.

Reduction Reactions and Pathways

The pyridine ring of this compound can undergo reduction to yield a piperidine (B6355638) ring. This conversion is often accomplished through catalytic hydrogenation, employing catalysts like palladium on carbon. The reduction of the aromatic pyridine to a saturated piperidine ring significantly alters the molecule's geometry and electronic properties.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring's reactivity towards substitution reactions is a critical aspect of its chemistry.

Electrophilic Substitution:

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. aklectures.com When substitution does occur, it preferentially takes place at the 3-position. This is because the carbocation intermediate formed by attack at the 2- or 4-position would place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. youtube.comyoutube.com Therefore, for this compound, electrophilic attack is most likely to occur at the 3- or 5-positions of the pyridine ring.

Nucleophilic Substitution:

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquimicaorganica.org This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com In the case of this compound, the pyrrolidinyl group is at the 2-position, a prime site for nucleophilic attack. However, the pyrrolidinyl group itself is not a good leaving group. Therefore, nucleophilic substitution would typically require the presence of a suitable leaving group on the pyridine ring, which is not inherent to the parent compound.

Studies on substituted pyridines, such as pentafluoropyridine, demonstrate that the site of nucleophilic attack can be controlled by reaction conditions. rsc.org For instance, under mild conditions, attack occurs at the C-4 position, while harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org

Chemical Transformations Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring can also participate in various chemical transformations. One notable reaction is the photo-promoted ring contraction of pyridines with silylboranes to form pyrrolidine derivatives. nih.gov This process proceeds through the formation of an N-boryl-2-silyl-1,2-dihydropyridine intermediate, which then undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide. A subsequent thermally-allowed disrotatory ring-closing reaction yields the pyrrolidine skeleton. nih.gov

Mechanistic Postulations and Experimental Verification of Key Transformations

Mechanistic studies of related pyridine derivatives provide insights into the potential reaction pathways for this compound. For example, the mechanism of action of 2-formyl-4-pyrrolidinopyridine as a catalyst has been investigated. nih.gov It was found that the reaction does not proceed through a simple nucleophilic catalysis mechanism but rather via a dioxolanone intermediate. This intermediate was isolated, characterized, and confirmed to be kinetically competent. nih.gov

The stability of intermediates plays a crucial role in determining the outcome of substitution reactions on the pyridine ring. In nucleophilic aromatic substitution, the resonance stabilization of the anionic intermediate, where the negative charge can be delocalized onto the nitrogen atom, favors attack at the 2- and 4-positions. stackexchange.com Conversely, in electrophilic substitution, the avoidance of placing a positive charge on the nitrogen atom in the intermediate directs the substitution to the 3-position. youtube.comyoutube.com

Table of Reaction Types and Conditions:

| Reaction Type | Reagents and Conditions | Resulting Transformation |

| Oxidation | Hydrogen peroxide or m-CPBA mdpi.com | Formation of the corresponding N-oxide |

| Reduction | Catalytic hydrogenation (e.g., Pd/C) | Conversion of the pyridine ring to a piperidine ring |

| Nucleophilic Substitution | Requires a leaving group on the pyridine ring; various nucleophiles stackexchange.comquimicaorganica.org | Substitution at the 2- or 4-positions of the pyridine ring stackexchange.com |

| Electrophilic Substitution | Electrophile | Substitution at the 3- or 5-positions of the pyridine ring aklectures.comyoutube.com |

| Ring Contraction | Photoirradiation with silylborane nih.gov | Formation of a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton nih.gov |

Computational Chemistry and Molecular Modeling of 2 4 Methylpyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of molecules. irjweb.com These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and electronic properties of molecules in their ground state. irjweb.com By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms in 2-(4-methylpyrrolidin-2-yl)pyridine. scirp.orgnih.gov

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.gov For instance, calculations on quinoline, a related benzo[b]pyridine, showed a HOMO-LUMO gap of approximately -4.83 eV, indicating that charge transfer can readily occur within the molecule. scirp.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Heterocyclic Compound (Quinoline) Note: This data is for Quinoline, a related compound, and serves as an example of the parameters calculated for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 scirp.org |

| ELUMO | -1.816 scirp.org |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity. nih.gov The MEP map illustrates the electrostatic potential at different points on the molecule's surface, using a color scale. Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For a molecule like this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity, making it a site for interaction with electrophiles. The hydrogen atoms would exhibit positive potential. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution or charge transfer. scirp.org Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. irjweb.com

These parameters are calculated using the energies of the HOMO and LUMO orbitals. researchgate.net The analysis of these descriptors provides a quantitative measure of the molecule's reactivity and stability. irjweb.comscirp.org

Table 2: Example of Calculated Conceptual DFT Reactivity Descriptors Note: The following values are for an illustrative compound from a research study and demonstrate the type of data generated in such an analysis.

| Descriptor | Formula | Example Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.67 researchgate.net |

| Electron Affinity (A) | -ELUMO | 0.06 researchgate.net |

| Electronegativity (χ) | (I+A)/2 | 2.865 |

| Chemical Hardness (η) | (I-A)/2 | 2.805 |

| Chemical Softness (S) | 1/η | 0.356 |

Conformational Analysis and Energy Minimization Studies of the Pyridine-Pyrrolidine System

The single bond connecting the pyridine and pyrrolidine (B122466) rings in this compound allows for rotation, leading to different spatial arrangements known as conformers. Conformational analysis is the study of these different conformers and their relative energies. mdpi.com Computational methods can be used to systematically rotate the dihedral angle between the two rings and calculate the potential energy at each step. This process generates a potential energy surface, revealing the energy minima that correspond to stable conformers and the energy barriers that separate them. mdpi.com

For similar systems, such as pyridin-2-yl guanidine (B92328) derivatives, theoretical studies have shown that intramolecular hydrogen bonding can significantly influence the preferred conformation, sometimes resulting in a 180° change in the dihedral angle between the rings. researchgate.net In the case of this compound, conformational analysis would identify the most stable (lowest energy) conformation, which is crucial for understanding its interactions with biological targets or other molecules. Studies on other pyridine complexes have identified distinct conformers, such as those where the pyridine rings are coplanar versus those where they are nearly orthogonal, highlighting the importance of these analyses. mdpi.com

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be used to validate and interpret experimental data. nih.gov

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts of a molecule. The calculated shifts are then compared with experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. A good correlation between the calculated and experimental IR spectra provides strong evidence for the proposed structure. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. nih.gov These transitions correspond to the absorption bands observed in an Ultraviolet-Visible (UV-Vis) spectrum and are related to the promotion of electrons from occupied to unoccupied orbitals, such as the HOMO to LUMO transition. researchgate.net

By simulating these spectra, researchers can gain a deeper understanding of the molecule's structural and electronic properties before or alongside experimental synthesis and analysis. scirp.orgmdpi.com

No Publicly Available Research Data on Molecular Docking Simulations of this compound

Despite a comprehensive search of available scientific literature and databases, no specific molecular docking simulation studies for the chemical compound this compound with macromolecular systems could be identified.

Therefore, it is not possible to provide detailed research findings, data tables on binding propensities, or any other information requested for the section on "," specifically subsection 5.5, "Molecular Docking Simulations for General Binding Propensities with Macromolecular Systems."

The investigation included targeted searches for computational chemistry and molecular modeling research directly involving this compound. However, these searches did not yield any publications containing the specific data required to fulfill the user's request. The scientific community has not published research on the molecular docking of this particular compound, or such research is not indexed in the publicly accessible databases that were queried.

It is important to note that the absence of published data does not necessarily mean that such research has not been conducted. It may be part of proprietary, unpublished, or ongoing research.

Consequently, the generation of an article section with detailed research findings and data tables on the molecular docking of this compound is not feasible at this time due to the lack of available source material.

Coordination Chemistry and Ligand Design Principles Involving 2 4 Methylpyrrolidin 2 Yl Pyridine

Chelating Properties and Ligand Binding Modes of Pyrrolidinylpyridines

Pyrrolidinylpyridine ligands, such as 2-(4-Methylpyrrolidin-2-yl)pyridine, are classic examples of bidentate N,N'-donors. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the pyrrolidine (B122466) ring act as the two coordination sites, forming a stable five-membered chelate ring upon complexation with a metal ion. This chelation is a key feature, enhancing the stability of the resulting metal complexes compared to their monodentate analogues, a phenomenon known as the chelate effect. researchgate.netbiointerfaceresearch.com

The presence of substituents on either the pyridine or the pyrrolidine ring can significantly modulate the ligand's electronic and steric properties, thereby influencing its coordination behavior. For instance, electron-donating or electron-withdrawing groups on the pyridine ring can alter its basicity and π-acceptor capacity, which in turn affects the strength of the metal-ligand bond. nih.gov Similarly, substituents on the pyrrolidine ring, such as the methyl group in this compound, introduce steric bulk that can dictate the preferred coordination geometry and the stability of the resulting complex.

Synthesis and Spectroscopic Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes involving this compound as a ligand typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and solvent, as well as the reaction conditions such as temperature and stoichiometry, can influence the nature of the resulting complex. jscimedcentral.comrsc.org For example, reacting a pyridine-based ligand with different metal halides can lead to the formation of complexes with varying coordination numbers and geometries. jscimedcentral.com

The characterization of these metal complexes relies on a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine and pyrrolidine rings upon coordination provide evidence of complex formation. Specifically, shifts in the C=N stretching frequency of the pyridine ring and the N-H stretching frequency of the pyrrolidine ring are indicative of their involvement in bonding to the metal center. jscimedcentral.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. The coordination of the ligand to a metal ion typically leads to downfield shifts of the proton and carbon signals of the pyridine and pyrrolidine rings. rsc.orgnih.gov These shifts can provide information about the binding mode and the electronic environment around the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into the d-d transitions of the metal ion and any metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. These transitions are sensitive to the coordination geometry and the nature of the metal-ligand bonding. nih.gov

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized complexes. nih.gov

For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be employed to probe the electronic structure of the metal center.

Theoretical and Experimental Studies of Coordination Geometries and Electronic Structures of Metal-Ligand Complexes

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental data and providing deeper insights into the electronic structure and bonding of metal complexes. rsc.orgmdpi.com DFT calculations can be used to:

Predict the most stable coordination geometry of a complex.

Calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra.

Analyze the nature of the metal-ligand bond through orbital analysis.

Simulate electronic spectra to aid in the interpretation of experimental UV-Vis data.

Influence of Ligand Stereochemistry on Complex Formation and Stability

The presence of a chiral center in the this compound ligand, specifically at the C2 position of the pyrrolidine ring, introduces the element of stereochemistry into its coordination chemistry. The methyl group at the C4 position further complicates the stereochemical landscape. The ligand can exist as different stereoisomers (e.g., (2R, 4R), (2S, 4S), (2R, 4S), (2S, 4R)), and the use of a specific stereoisomer can have a profound impact on the formation and stability of the resulting metal complexes.

The stereochemistry of the ligand can influence:

The diastereoselectivity of complex formation: When a chiral ligand coordinates to a metal center, it can lead to the preferential formation of one diastereomer of the complex over others. This is due to the different steric interactions between the ligand and the other ligands in the coordination sphere.

The coordination geometry: The steric bulk and the specific spatial arrangement of the substituents on the pyrrolidine ring can favor certain coordination geometries over others to minimize steric hindrance.

Catalysis Applications of 2 4 Methylpyrrolidin 2 Yl Pyridine and Its Derivatives

Organocatalytic Applications of Pyrrolidinylpyridines

The unique combination of a secondary amine (pyrrolidine) and a Lewis basic pyridine (B92270) ring within the same molecule makes pyrrolidinylpyridines a compelling class of organocatalysts. These functionalities can act independently or cooperatively to promote a variety of organic transformations.

The nitrogen atom of the pyrrolidine (B122466) ring in 2-(pyrrolidin-2-yl)pyridine derivatives possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to its function as an organocatalyst, particularly in reactions proceeding through an enamine or iminium ion intermediate. Pyrrolidine-based catalysts are well-established for their ability to activate carbonyl compounds. For instance, the pyrrolidine moiety can react with a ketone or aldehyde to form a nucleophilic enamine, which can then participate in reactions such as Michael additions and aldol (B89426) reactions.

The basicity and nucleophilicity of pyrrolidines have been systematically studied, with most pyrrolidines exhibiting pKaH values in acetonitrile (B52724) between 16 and 20. acs.orgnih.gov This inherent basicity allows them to act as Brønsted base catalysts as well. The pyridine ring, while less nucleophilic than the pyrrolidine nitrogen, can also function as a nucleophilic catalyst in certain reactions, such as the reductive ozonolysis of alkenes. nih.gov In the context of 2-(pyrrolidin-2-yl)pyridine, the pyridine nitrogen can influence the electronic properties of the pyrrolidine ring and can also participate in catalysis by acting as a proton shuttle or by coordinating to other species in the reaction mixture.

The general mechanism for nucleophilic catalysis by a pyrrolidine derivative involves the formation of a more reactive intermediate. For example, in the acylation of an alcohol, the pyrrolidine nitrogen can attack the acylating agent to form a highly reactive N-acylpyrrolidinium species, which is then more susceptible to attack by the alcohol.

The introduction of chirality into the 2-(pyrrolidin-2-yl)pyridine scaffold, particularly at the stereocenters of the pyrrolidine ring, gives rise to powerful asymmetric organocatalysts. The methyl group at the 4-position of the pyrrolidine ring in the parent compound can influence the stereochemical outcome of reactions. Further modifications to create chiral derivatives, such as the introduction of substituents at the 2- and 5-positions of the pyrrolidine ring, have led to the development of highly enantioselective catalysts.

A significant application of chiral pyrrolidinylpyridine derivatives is in asymmetric Michael additions. For example, a new class of chiral pyrrolidine-pyridine conjugate base catalysts has been developed for the direct catalytic asymmetric Michael addition of ketones to nitroolefins, affording the 1,4-adducts in excellent yields with high enantio- and diastereoselectivities. nih.gov The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has also been reported, demonstrating high efficiency in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

The design of these chiral catalysts often involves creating a well-defined chiral environment around the active site. This is exemplified by the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine (PPY), which have been successfully employed as chiral nucleophilic catalysts in the kinetic resolution of alcohols via acylation. researchgate.net The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the substituents on the chiral pyrrolidine ring, which control the facial selectivity of the substrate's approach to the catalyst.

| Catalyst Type | Reaction | Substrates | Enantioselectivity (ee) | Reference |

| Chiral Pyrrolidine-Pyridine Conjugate Base | Michael Addition | Ketones, Nitroolefins | High | nih.gov |

| Chiral cis-2,5-Disubstituted Pyrrolidine | Michael Addition | Nitromethane, α,β-Unsaturated Aldehydes | Up to >99% | rsc.org |

| C2-Symmetric 4-(Pyrrolidino)pyridine | Kinetic Resolution (Acylation) | Secondary Alcohols | High | researchgate.net |

| Chiral Crown Complexes with Potassium Bases | Michael Addition | β-Ketoester, Methyl Vinyl Ketone | 60-99% | rsc.org |

| Quinine-Derived Squaramide | Michael Addition | Benzofuran-Derived Azadienes, 3-Fluorooxindoles | High | nih.gov |

Recyclability and Heterogeneity of Catalytic Systems

A major challenge in both organocatalysis and metal catalysis is the separation and reuse of the catalyst. To address this, significant research has focused on developing recyclable and heterogeneous catalytic systems based on pyrrolidine and pyridine scaffolds.

One common strategy is the immobilization of the catalyst onto a solid support. This can be achieved by covalently attaching the catalyst to materials such as silica (B1680970) gel, organic polymers, or magnetic nanoparticles. For example, a pyrrolidine group has been immobilized on a swellable poly[(ethylene glycol) methacrylate] resin to create a heterogeneous catalyst for aqueous aldol reactions. mdpi.com Similarly, copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thione have been anchored onto a Merrifield™ resin, resulting in a recyclable catalyst for asymmetric Henry reactions. researchgate.net While these immobilized catalysts can often be easily recovered by filtration, a potential drawback is a decrease in catalytic activity or selectivity compared to their homogeneous counterparts. nih.gov

Another approach to catalyst recyclability involves the concept of "phase-tagged" catalysis. In this method, a lipophilic or fluorous tag is attached to the catalyst. This allows the catalyst to be soluble in a specific solvent phase during the reaction and then selectively precipitated or extracted after the reaction is complete. For instance, a novel recyclable organocatalyst for the enantioselective synthesis of (S)-baclofen was developed by attaching a lipophilic tag to a cinchona squaramide catalyst, allowing for its recovery by centrifugation. nih.govbeilstein-journals.org

These strategies for catalyst heterogenization and recycling are directly applicable to 2-(4-Methylpyrrolidin-2-yl)pyridine and its derivatives. By functionalizing the pyridine or pyrrolidine ring with a suitable linker, these catalysts can be attached to solid supports or tagged with phase-separating moieties, enabling their efficient recovery and reuse in various catalytic transformations.

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Methylpyrrolidin 2 Yl Pyridine Analogues

Systematic Structural Modifications on the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a key structural feature, and modifications to this moiety can significantly impact the compound's interaction with its biological target.

The size and electronic nature of substituents on the pyrrolidine ring play a crucial role in the activity of these analogues. For instance, in a series of pyrrolidine pentamine derivatives, modifications at various positions on the pyrrolidine ring showed differing levels of tolerance. While some positions were highly sensitive to changes, others allowed for more significant modifications without a substantial loss of activity. nih.gov For example, replacing an aromatic moiety with an aliphatic one that occupies a similar space was one of the strategies explored. nih.gov

The following table summarizes the impact of various substituents on the pyrrolidine ring on the inhibitory activity of a series of nSMase2 inhibitors.

| Compound | Modification on Pyrrolidine Ring | pIC50 |

| 1 | Acetamide substitution | 5.5 |

| 10 | Replacement with methyl sulfonyl piperazine | < 4.7 |

| 11 | Unsubstituted pyrrolidine | 5.1 |

| 12 | Replacement with piperidine (B6355638) acetamide | < 4.7 |

| 13 (PDDC) | Replacement with phenyl carbamoyl (B1232498) group | 6.5 |

Data sourced from ResearchGate. researchgate.net

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its target. In the context of 2-(4-Methylpyrrolidin-2-yl)pyridine analogues, the stereochemistry at the point of attachment of the pyridine (B92270) ring and at the methyl-substituted carbon on the pyrrolidine ring is of particular importance.

Studies on related pyrrolidine derivatives have shown that changing the stereochemistry at certain positions can lead to a significant reduction in inhibitory activity. nih.gov This suggests that a specific stereochemical configuration is necessary for optimal interaction with the biological target. For example, in a study of pyrrolidine pentamine derivatives, modifications to the stereochemistry at the R1 and R4 positions were poorly tolerated. nih.gov This highlights the importance of maintaining the correct spatial orientation of substituents for effective binding.

Systematic Structural Modifications on the Pyridine Ring

The pyridine ring is another key component of the this compound scaffold that is amenable to structural modifications to fine-tune the molecule's properties.

The position and electronic nature of substituents on the pyridine ring can profoundly influence the biological activity of the analogues. The presence of electron-donating or electron-withdrawing groups can alter the electron density of the pyridine ring, affecting its ability to form key interactions, such as hydrogen bonds or π-π stacking, with the target protein. nih.govresearchgate.net

For example, a study on pyridine derivatives revealed that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups enhanced their antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms was found to decrease activity. nih.gov In another instance, the substitution pattern on the pyridine ring of certain inhibitors was found to influence their selectivity for different enzymes. nih.gov

The following table illustrates the effect of substituents on the pyridine ring on the antiproliferative activity of certain derivatives.

| Derivative | Substituents on Pyridine Ring | IC50 (µM) |

| 1 | Two -OMe groups | >50 |

| 2 | Three -OMe groups | 12 |

| 4 | Six -OMe groups | 1.0 |

Data sourced from PMC. nih.gov

The replacement of carbon atoms within the pyridine ring with other heteroatoms, or the introduction of halogen substituents, are common strategies to modulate the physicochemical and biological properties of the analogues. Heteroatom substitution can alter the ring's electronic distribution and hydrogen bonding capacity.

Halogen atoms, with their varying sizes and electronegativities, can also significantly impact activity. For example, in a study of PAK4 inhibitors with an imidazo[4,5-b]pyridine scaffold, substituting with different halogen atoms (electron-withdrawing groups) resulted in a range of biological activities. nih.gov As the size of the halogen atom decreased and electronegativity increased, the IC50 value changed from 5150 nM to inactive. nih.gov

Computational Approaches to SAR Prediction and Optimization

Computational methods are increasingly being used to predict and optimize the SAR of novel compounds, thereby accelerating the drug discovery process. nih.gov These approaches can provide valuable insights into the binding modes of ligands and help in the rational design of more potent and selective analogues. nih.gov

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are employed to understand the interactions between the this compound analogues and their biological targets. nih.gov For instance, molecular docking studies can predict the binding orientation of a ligand within the active site of a protein, helping to rationalize observed SAR data. nih.gov In a study on pyrrolidine pentamine derivatives, a significant correlation was found between molecular docking values and the inhibitory activity of the compounds. nih.gov

Fragment molecular orbital (FMO) methods can be used to analyze the interaction energies between the ligand and individual amino acid residues, providing a detailed understanding of the key interactions driving binding. nih.gov This information can then be used to guide the design of new analogues with improved binding affinity.

Future Directions and Emerging Research Avenues for 2 4 Methylpyrrolidin 2 Yl Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 2-(4-Methylpyrrolidin-2-yl)pyridine and related structures often involves multi-step processes that may not be optimal in terms of efficiency or environmental impact. patsnap.comgoogle.com Future research will likely focus on creating more sustainable and atom-economical synthetic routes.

Key research objectives in this area include:

Green Chemistry Approaches: Emphasis will be placed on developing syntheses that align with the principles of green chemistry. This includes using less hazardous solvents, reducing waste, and improving energy efficiency. nih.gov Solvent- and halide-free methods, such as the C-H functionalization of pyridine (B92270) N-oxides with dialkylcyanamides, offer a promising atom-economical alternative for creating related urea (B33335) derivatives and could inspire new routes for the target compound. rsc.org

Catalytic Methods: Exploring novel catalytic systems could significantly improve synthesis efficiency. For instance, cobalt(0)-catalyzed cycloaddition reactions have been used to prepare precursors for pyridine-annulated pyrroline (B1223166) nitroxides and could be adapted for this scaffold. semanticscholar.org

A comparison of potential synthetic strategies is outlined in the table below.

| Methodology | Description | Potential Advantages | Relevant Findings |

| Multi-step Synthesis | Traditional approach starting from commercially available materials like 6-methyl nicotinate (B505614). patsnap.comgoogle.com | Well-established and understood reaction pathways. | A patented method involves using 6-methyl nicotinate as a raw material to produce 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683). patsnap.comgoogle.com |

| C-H Functionalization | Direct functionalization of C-H bonds on the pyridine ring, avoiding pre-functionalized starting materials. rsc.org | High atom economy, reduced steps, avoids halide waste. | A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using this approach on pyridine N-oxides. rsc.org |

| Catalytic Cycloaddition | Use of transition metal catalysts, such as cobalt, to construct the heterocyclic rings in a convergent manner. semanticscholar.org | Potential for high efficiency and control over stereochemistry. | Cobalt(0) has been shown to catalyze the cyclocotrimerization of tetramethyldipropargylamine with acetonitrile (B52724) to form a dihydro-pyrrolo[3,4-c]pyridine derivative. semanticscholar.org |

Exploration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the three-dimensional structure, electronic properties, and intermolecular interactions of this compound is essential for predicting its behavior and designing applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used, future research will benefit from the application of more advanced analytical and computational methods. researchgate.netresearchgate.net

Future avenues for characterization include:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the molecule's conformation, bond lengths, and angles. This is crucial for understanding how it interacts with biological targets or forms larger assemblies in materials. nih.govmdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate optoelectronic properties, optimized geometrical parameters, and orbital energies (HOMO-LUMO). researchgate.net These computational insights complement experimental data and can predict molecular behavior.

| Technique | Information Gained | Significance |

| X-ray Crystallography | Precise 3D molecular structure, bond parameters, and crystal packing. nih.gov | Foundational for understanding structure-activity relationships and designing new materials. |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO gap), and spectroscopic parameters. researchgate.net | Enables prediction of reactivity, stability, and photophysical properties. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions within a crystal lattice. mdpi.com | Crucial for rational design of crystalline materials with desired properties. |

| Advanced NMR Spectroscopy | Detailed conformational analysis in solution and characterization of dynamic processes. | Provides insight into the molecule's behavior in a non-solid state, relevant for biological and catalytic applications. |

Expansion of Catalytic Applications to New Chemical Transformations

The pyridine and pyrrolidine (B122466) moieties are prevalent in ligands used for transition metal catalysis. nih.govlifechemicals.com The chiral center at the 2-position of the pyrrolidine ring makes this compound a promising candidate as a chiral ligand for asymmetric catalysis, an area that remains largely unexplored for this specific compound.

Future research should investigate its potential in:

Asymmetric Catalysis: The compound could be used to create chiral metal complexes for enantioselective reactions, such as asymmetric hydrogenation, cross-coupling, or epoxidation. The stereochemistry of the pyrrolidine ring is known to influence the stereoselectivity of reactions. scispace.com

Coordination Chemistry: The nitrogen atoms in both the pyridine and pyrrolidine rings can act as a bidentate chelating ligand for various metal ions. mdpi.com Synthesizing and characterizing these metal complexes is a first step toward discovering their catalytic activity. Dicopper(II) complexes with related Schiff base ligands have been synthesized and studied for their magnetic and electrochemical properties. researchgate.net

Organocatalysis: The pyrrolidine scaffold is a key feature in many successful organocatalysts (e.g., proline). The potential for this compound or its derivatives to act as an organocatalyst, particularly in reactions involving enamine or iminium ion intermediates, warrants investigation.

| Potential Catalytic Role | Relevant Reaction Types | Rationale |

| Chiral Ligand | Asymmetric Hydrogenation, Asymmetric C-C Bond Formation | The inherent chirality from the pyrrolidine ring can induce enantioselectivity in metal-catalyzed transformations. scispace.com |

| Bidentate N,N-Ligand | Cross-Coupling Reactions (e.g., Suzuki, Heck), Oxidation Catalysis | The two nitrogen atoms can coordinate to a metal center, forming a stable complex that can facilitate various catalytic cycles. mdpi.com |

| Organocatalyst Base | Michael Additions, Aldol (B89426) Reactions | The basic nitrogen of the pyrrolidine could be utilized in base-catalyzed reactions. |

Integration with Materials Science for Functional Material Development

The structural features of this compound make it an attractive building block for the development of advanced functional materials. Pyridine-based units are frequently incorporated into sensors, coordination polymers, and materials with specific optical or electronic properties. mdpi.comlifechemicals.com

Emerging research avenues in this domain include:

Coordination Polymers and MOFs: The ability of the molecule to act as a chelating ligand can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Luminescent Materials: Zinc(II) complexes of ligands containing pyridine and other nitrogen heterocycles have shown promise as luminescent materials for applications like Organic Light-Emitting Diodes (OLEDs). mdpi.com Investigating the photophysical properties of metal complexes of this compound could lead to new blue-emitting materials. mdpi.com

Functionalized Polymers: The compound could be attached as a side chain to a polymer backbone. Such functionalized polymers might exhibit unique properties, such as the ability to selectively bind metal ions or act as polymeric catalysts.

| Material Type | Potential Application | Rationale for Use |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Sensing | The molecule can act as a rigid or semi-rigid linker connecting metal nodes to form a porous framework. |

| Luminescent Metal Complexes | OLEDs, Chemical Sensors | Coordination to metals like zinc(II) can create materials that emit light upon excitation, with properties tunable by modifying the ligand. mdpi.com |

| Functional Polymers | Ion-exchange Resins, Polymer-supported Catalysts | The pyridine and pyrrolidine groups can provide specific binding sites or catalytic centers when incorporated into a larger polymer structure. |

Q & A

Q. What synthetic strategies are recommended for 2-(4-Methylpyrrolidin-2-yl)pyridine, and how do reaction conditions impact yield and purity?

The synthesis typically involves cyclization or coupling reactions. For example, a pyrrolidine ring can be formed via cyclization of a precursor like 4-methylpyrrolidine with a pyridine derivative. Key factors include:

- Catalysts : Palladium or copper catalysts are often used for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature : Controlled heating (60–100°C) improves cyclization rates, while excessive heat may degrade intermediates .

- Purification : Column chromatography or recrystallization ensures >95% purity. Yield optimization requires strict pH control and inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., methyl group at pyrrolidine’s 4-position) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHN: 162.1157 Da) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and chiral centers using programs like SHELXL .

Q. How does the compound’s stability vary under different storage conditions?

- Temperature : Store at –20°C in inert atmospheres to prevent oxidation of the pyrrolidine ring .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyridine moiety .

- Solubility : Stable in DMSO or ethanol, but aqueous solutions may hydrolyze over time .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s interactions with neurological receptors?

The compound’s pyrrolidine-pyridine scaffold mimics natural ligands (e.g., nicotine). Key interactions include:

- Hydrogen Bonding : Pyridine nitrogen binds to receptor aspartate residues .

- Steric Effects : The 4-methyl group on pyrrolidine enhances selectivity for α4β2 nicotinic acetylcholine receptors (nAChRs) .

- Chirality : (2R,4R) configurations show higher binding affinity than (2S,4S) isomers, as validated by enantioselective synthesis .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~1.8) and blood-brain barrier penetration .

- Docking Studies : Predict binding modes to targets like monoamine oxidases (MAOs) using AutoDock Vina .

- ADMET Predictions : Tools like SwissADME estimate moderate hepatic metabolism (CYP3A4-mediated) and low toxicity (LD >500 mg/kg in rodents) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

- Data Discrepancies : Some studies report anti-inflammatory activity, while others note neuroexcitatory effects. This may arise from assay conditions (e.g., cell type, concentration ranges) .

- Resolution Strategies :

Q. What catalytic applications exist for this compound in asymmetric synthesis?

- Ligand Design : The pyrrolidine nitrogen can coordinate transition metals (e.g., Cu, Pd) for enantioselective C–C bond formation .

- Case Study : In Heck reactions, the compound achieves >90% enantiomeric excess (ee) when paired with palladium catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。